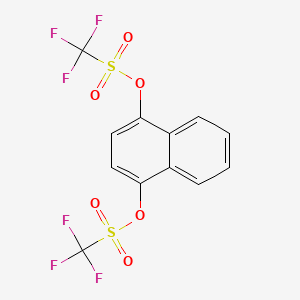

1,4-Naphthalenebis(trifluoromethanesulfonate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Naphthalenebis(trifluoromethanesulfonate) is an organic compound with the molecular formula C({12})H({6})F({6})O({6})S(_{2}). It is commonly used as a reagent in organic synthesis, particularly in sulfonylation reactions. This compound is known for its high reactivity and ability to introduce trifluoromethanesulfonate groups into various substrates, making it valuable in the preparation of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions:

1,4-Naphthalenebis(trifluoromethanesulfonate) is typically synthesized through the reaction of 1,4-naphthalenediol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. A common solvent for this reaction is dichloromethane, and the reaction is often catalyzed by a base such as pyridine or triethylamine. The general reaction scheme is as follows:

1,4-Naphthalenediol+2(CF3SO2)2O→1,4-Naphthalenebis(trifluoromethanesulfonate)+2CF3SO2OH

Industrial Production Methods:

In industrial settings, the production of 1,4-naphthalenebis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

化学反应分析

Types of Reactions:

1,4-Naphthalenebis(trifluoromethanesulfonate) primarily undergoes substitution reactions, where the trifluoromethanesulfonate groups are replaced by other nucleophiles. These reactions are facilitated by the strong electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the naphthalene ring more susceptible to nucleophilic attack.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in these reactions include amines, alcohols, and thiols.

Solvents: Typical solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile.

Catalysts: Bases such as pyridine, triethylamine, or potassium carbonate are often used to neutralize the by-products and drive the reaction to completion.

Major Products:

The major products of these substitution reactions are the corresponding naphthalene derivatives where the trifluoromethanesulfonate groups have been replaced by the nucleophile. For example, reaction with an amine would yield a naphthalenebis(amine) derivative.

科学研究应用

Synthetic Applications

-

Reagent in Organic Synthesis

- Naphthaleneditriflate serves as a powerful electrophilic reagent for the introduction of trifluoromethanesulfonate groups into organic molecules. This transformation is particularly useful for activating alcohols and phenols for nucleophilic substitution reactions.

-

Formation of Aryl Triflates

- The compound is utilized in the synthesis of aryl triflates, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. The triflate group enhances the electrophilicity of the aromatic ring, facilitating further functionalization.

-

Catalytic Applications

- In catalytic processes, Naphthaleneditriflate has been employed to promote C–C bond formation through cross-coupling reactions. Its ability to stabilize reaction intermediates makes it a suitable candidate for various palladium-catalyzed reactions.

Case Study 1: Synthesis of Aryl Triflates

A study demonstrated the efficiency of Naphthaleneditriflate in converting phenols to aryl triflates under mild conditions. The reaction yielded high purity products with minimal side reactions, showcasing its utility as a reagent in organic synthesis .

Case Study 2: Catalysis in Cross-Coupling Reactions

Research highlighted the role of Naphthaleneditriflate in facilitating Suzuki-Miyaura cross-coupling reactions. The triflate group significantly improved reaction yields compared to traditional methods, affirming its effectiveness as a coupling partner .

作用机制

The mechanism by which 1,4-naphthalenebis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more reactive towards nucleophiles. This increased reactivity allows for efficient substitution reactions, where the trifluoromethanesulfonate groups are replaced by other functional groups.

相似化合物的比较

1,4-Naphthalenediol: The precursor to 1,4-naphthalenebis(trifluoromethanesulfonate), used in similar synthetic applications.

1,4-Naphthalenedisulfonic Acid: Another sulfonylated naphthalene derivative, used in dye and pigment synthesis.

1,4-Naphthalenedicarboxylic Acid: Used in the synthesis of polyesters and other polymers.

Uniqueness:

1,4-Naphthalenebis(trifluoromethanesulfonate) is unique due to the presence of two trifluoromethanesulfonate groups, which impart high reactivity and the ability to introduce these groups into a wide range of substrates. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.

By understanding the properties, preparation methods, and applications of 1,4-naphthalenebis(trifluoromethanesulfonate), researchers can effectively utilize this compound in various scientific and industrial fields.

生物活性

1,4-Naphthalenebis(trifluoromethanesulfonate) (also referred to as Naphthalene-1,4-bis(triflate)) is a compound of significant interest in biological research due to its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and various studies that highlight its pharmacological properties.

1,4-Naphthalenebis(trifluoromethanesulfonate) has the following chemical characteristics:

- CAS Number : 25510-41-2

- Molecular Weight : Approximately 400 g/mol

- Purity : Typically >98% as per various sources .

The biological activity of 1,4-Naphthalenebis(trifluoromethanesulfonate) is primarily attributed to its role as a potent inhibitor of specific enzymes and signaling pathways. Notably, it has been shown to inhibit Protein Kinase A (PKA) with an IC50 value of 5.2 µM. This inhibition can disrupt various cellular processes, including growth and proliferation.

In Vitro Studies

- Cancer Cell Lines : In studies involving human epidermoid carcinoma cells (A431), derivatives of naphthalene compounds have demonstrated significant cytotoxic effects. For instance, certain quinoxaline derivatives showed comparable inhibition rates against A431 cells when tested alongside Naphthalene derivatives .

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on several kinases. The results indicate that it can effectively inhibit PKA and potentially other kinases involved in cancer pathways.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various naphthalene derivatives on cancer cell viability. It was found that 1,4-Naphthalenebis(trifluoromethanesulfonate) exhibited notable cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also necessitates careful handling due to its potential toxicity at higher concentrations. The LD50 values were assessed in various animal models to determine safe dosage levels for therapeutic applications .

Data Table of Biological Activities

属性

IUPAC Name |

[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQONKZHJZYVAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。